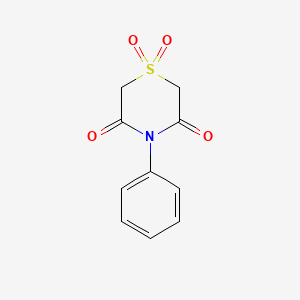

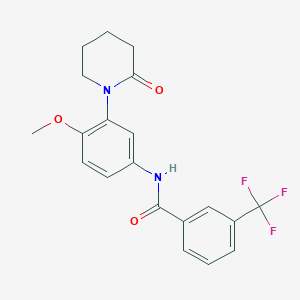

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione is a derivative of thiazinane . Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds . These types of heterocycles constructed a large number of drugs used in the treatment of a variety of diseases .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . This review discusses available methods of thiazine preparation through green synthesis methods . The products obtained were characterized by elemental analysis, electromagnetic induction spectroscopy (EMIS), proton NMR and infrared spectroscopy .Molecular Structure Analysis

Thiazinane resembles a compound containing nitrogen and sulfur on its structure . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur in a three isomeric structures .Chemical Reactions Analysis

Thiazinanes and its derivatives represented a highly potent drug in disease treatment . This review was focused on the synthetic approaches of thiazinane derivatives and their chemical reactivity .Scientific Research Applications

Medicinal Chemistry and Drug Development

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione (referred to as “thiazinane”) and its derivatives exhibit promising biological activities. Some notable applications include:

Anti-HIV Activity: Thiazinane derivatives have demonstrated anti-HIV activity. For instance, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been investigated as a potential anti-AIDS treatment . Understanding the mechanism of action and optimizing its structure could lead to novel antiviral drugs.

Analgesic Properties: (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate , another thiazinane derivative, showed analgesic activity. Further research into its efficacy and safety may contribute to pain management .

Antibiotics: Thiazinanes are structurally related to cephamycin and cephradine, both of which contain a 1,3-thiazine skeleton. These antibiotics have been used to combat bacterial infections .

Protection of Cyclohexadiene Fragments

Thiazinane derivatives, including 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione , have been employed for protecting cyclohexadiene fragments in natural products. For example, they play a role in preserving the cyclohexadiene moiety in vitamin D .

Potential Applications Beyond Known Fields

While the existing literature primarily focuses on specific areas, there may be untapped applications for thiazinanes. Exploring their properties in other contexts could reveal novel uses.

Mechanism of Action

Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

properties

IUPAC Name |

1,1-dioxo-4-phenyl-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c12-9-6-16(14,15)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTMHWOHIZKICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2919020.png)

![2-Chlorospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2919022.png)

![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)

![3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol](/img/structure/B2919025.png)

![ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2919027.png)

![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2919032.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide](/img/structure/B2919034.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2919040.png)